REACTION_CXSMILES
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[CH:1]1([C:7](Cl)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:10]C1C2N=C(CCCC)N(CCN)C=2C2N=CC=CC=2N=1>>[CH:1]1([C:7]([NH2:10])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
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|
Quantity
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94 μL
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Type
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reactant
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Smiles
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C1(CCCCC1)C(=O)Cl
|
Name
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2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine
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Quantity
|
0.2 g
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Type
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reactant
|
Smiles
|
NC1=NC=2C=CC=NC2C2=C1N=C(N2CCN)CCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C1(CCCCC1)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |